molecular formula C23H22N2O4 B6125867 (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone

(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone

Cat. No. B6125867
M. Wt: 390.4 g/mol
InChI Key: HEUHGAMWUPBFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone, also known as MNP, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MNP belongs to the class of naphthalene derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone has also been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone in lab experiments is its relatively simple synthesis method. (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone also has a high degree of purity, making it suitable for use in various assays. However, one limitation of using (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone. One potential direction is the development of (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone-based therapeutics for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods for (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone could facilitate its use in various applications.

Synthesis Methods

(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The synthesis of (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone involves the reaction of 6-methoxy-2-naphthaldehyde with 3-piperidinylboronic acid, followed by oxidation with pyridine N-oxide to yield the desired product.

Scientific Research Applications

(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-29-21-9-8-16-12-18(7-6-17(16)13-21)22(26)19-4-2-10-24(14-19)23(27)20-5-3-11-25(28)15-20/h3,5-9,11-13,15,19H,2,4,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUHGAMWUPBFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone

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